molecular formula C10H16N4 B13059686 5-(tert-Butylamino)pyridine-2-carboximidamide

5-(tert-Butylamino)pyridine-2-carboximidamide

Cat. No.: B13059686
M. Wt: 192.26 g/mol
InChI Key: WNSIPMILLUANMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butylamino)pyridine-2-carboximidamide (CAS 1432792-50-1) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It is a pyridine derivative featuring a tert-butylamino substituent and a carboximidamide group, which provides distinct reactive sites for further chemical transformations. This compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. For instance, this compound and its structural analogs serve as key precursors in the design and synthesis of innovative cyclic peptides that function as selective TNF Receptor 1 (TNFR1) inhibitors . Selective TNFR1 inhibition represents a novel therapeutic strategy for a range of autoimmune and inflammatory diseases, including inflammatory bowel diseases (IBD), rheumatoid arthritis (RA), and psoriasis, by specifically attenuating pro-inflammatory pathways while preserving beneficial homeostatic signaling through TNFR2 . The molecular framework of this compound makes it a valuable scaffold for constructing compounds with targeted biological activity. Its physicochemical properties, including its molecular weight of 192.26 g/mol and the presence of the amidine group, contribute to its utility in organic synthesis and drug discovery efforts . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can rely on this high-purity compound for advanced chemical synthesis and investigative applications.

Properties

IUPAC Name

5-(tert-butylamino)pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7/h4-6,14H,1-3H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSIPMILLUANMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=C(C=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylamino)pyridine-2-carboximidamide typically involves the reaction of 5-bromo-2-chloropyridine with tert-butylamine, followed by the introduction of the carboximidamide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylamino)pyridine-2-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Scaffold
5-(tert-Butylamino)pyridine-2-carboximidamide serves as a promising scaffold for the development of new pharmaceuticals. Its structural features, including the pyridine ring and carboximidamide functional group, are conducive to interactions with biological targets, making it a candidate for further modifications to enhance its pharmacological properties.

Enzyme Inhibition
Research indicates that compounds similar to this compound may act as enzyme inhibitors or modulators. The presence of hydroxyl and amino groups facilitates hydrogen bonding, which can improve binding affinity to target biomolecules. This mechanism is crucial in the design of inhibitors for various enzymes involved in disease processes.

Antiviral Activity

SARS-CoV-2 Protease Inhibition
Recent studies have highlighted the potential of related compounds as noncovalent inhibitors of the SARS-CoV-2 3CL protease, which is critical for viral replication. The optimization of such compounds through structure-based drug design strategies has shown promising antiviral activity in vitro, suggesting that similar derivatives could be explored for therapeutic use against COVID-19 .

Cancer Research

Histone Deacetylase Inhibition
The compound is also being investigated within the context of cancer therapy, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a significant role in cancer treatment by altering gene expression and promoting apoptosis in cancer cells. Compounds with structural similarities to this compound have been noted for their potential as selective HDAC inhibitors, which could lead to reduced side effects compared to existing therapies .

Synthesis and Reactivity

Synthetic Pathways
The synthesis of this compound can be achieved through various organic chemistry methods, including reactions involving pyridine derivatives and tert-butylamine under controlled conditions. Understanding the synthetic routes is essential for scaling production and exploring modifications that could enhance biological activity.

Case Studies and Research Findings

Study/Source Application Findings
Medicinal ChemistryIdentified as a scaffold for drug development with enzyme inhibition potential.
Antiviral ActivityDemonstrated activity against SARS-CoV-2 protease; potential for COVID-19 treatment.
Cancer ResearchInvestigated as a selective HDAC inhibitor with implications for cancer therapy.

Mechanism of Action

The mechanism of action of 5-(tert-Butylamino)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

N'-(3-Pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (BPMS)

1,3-Dimethyl-8-(2-pyrrolidin-1-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one (BPMS1)

5-(Furan-2-yl)pyridine-2-carboximidamide hydrochloride .

Table 1: Comparative Analysis of Key Features
Compound Molecular Formula Molecular Weight (g/mol) BBB Penetration Toxicity Profile IC₅₀ (DBH Inhibition)
5-(tert-Butylamino)pyridine-2-carboximidamide C₁₀H₁₇ClN₄ 228.72 Not reported Not reported Not reported
BPMS C₁₉H₁₈N₆ 330.39 Yes Non-toxic Low (exact value N/A)
BPMS1 C₁₃H₁₈N₄OS₂ 310.43 Yes Non-toxic Low (exact value N/A)
5-(Furan-2-yl)pyridine-2-carboximidamide C₁₀H₁₁N₃O·HCl 225.67 Not reported Not reported Not reported

Key Differences and Implications

Bioactivity: BPMS and BPMS1 exhibit low IC₅₀ values for DBH inhibition, indicating high potency for hypertension management . The tert-butyl group in this compound may enhance metabolic stability compared to BPMS’s isoquinoline moiety or BPMS1’s purinone scaffold .

Pharmacokinetics: BPMS and BPMS1 demonstrate blood-brain barrier (BBB) penetration, a critical feature for central nervous system-targeted therapies .

Safety: BPMS and BPMS1 are explicitly noted as non-hemolytic and non-toxic to vital organs .

Biological Activity

5-(tert-Butylamino)pyridine-2-carboximidamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is believed to interact with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the carboximidamide group allows for interactions with active sites on proteins, influencing various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound often exhibit significant enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit ribonucleotide reductase activity, which is crucial in DNA synthesis and repair.

Compound NameIC50 (µM)Target Enzyme
5-(methylamino)-pyridine-2-carboxaldehyde1.3Ribonucleotide reductase
5-(ethylamino)-pyridine-2-carboxaldehyde1.0Ribonucleotide reductase
5-(allylamino)-pyridine-2-carboxaldehyde1.4Ribonucleotide reductase

These compounds produced significant effects in vivo, prolonging survival in leukemia-bearing mice, demonstrating the potential therapeutic applications of such pyridine derivatives .

Binding Affinity Studies

Binding affinity studies have shown that this compound may exhibit selective binding to certain receptors. For example, receptor binding assays using cloned human brain receptors have highlighted its potential as a selective adenosine receptor antagonist .

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. For instance, its structural analogs have been studied for their effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
  • Neurological Disorders : Given its interaction with adenosine receptors, there is potential for exploring this compound in the context of neurological disorders where adenosine signaling is disrupted .

Recent Research Insights

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. These investigations aim to optimize its pharmacological profile by modifying functional groups to enhance efficacy and selectivity against specific targets.

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